Tributyl(cycloheptyloxy)stannane
CAS No.: 61612-51-9
Cat. No.: VC19503604
Molecular Formula: C19H40OSn
Molecular Weight: 403.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61612-51-9 |
|---|---|
| Molecular Formula | C19H40OSn |
| Molecular Weight | 403.2 g/mol |
| IUPAC Name | tributyl(cycloheptyloxy)stannane |
| Standard InChI | InChI=1S/C7H13O.3C4H9.Sn/c8-7-5-3-1-2-4-6-7;3*1-3-4-2;/h7H,1-6H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
| Standard InChI Key | IMICMKQZCUOXPW-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)OC1CCCCCC1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Tributyl(cycloheptyloxy)stannane (C<sub>19</sub>H<sub>38</sub>OSn) features a tetrahedral tin center coordinated to three n-butyl groups and a cycloheptyloxy moiety. The cycloheptyloxy group consists of a seven-membered saturated carbon ring with an oxygen atom linking it to the tin center. This structure is analogous to Tributyl(cyclododecyloxy)stannane , where a larger 12-membered cycloalkoxy group replaces the cycloheptyloxy substituent.
Key Structural Parameters:
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Molecular Weight: Calculated as 409.21 g/mol (based on C<sub>19</sub>H<sub>38</sub>OSn).
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Bond Angles: Tin-carbon bonds typically exhibit angles near 109.5°, consistent with tetrahedral geometry.
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Steric Effects: The cycloheptyloxy group introduces moderate steric hindrance compared to smaller (e.g., cyclohexenyl ) or larger (e.g., cyclododecyloxy ) substituents.
Spectroscopic Identification
While specific spectral data for Tributyl(cycloheptyloxy)stannane are unavailable, related organotin compounds provide reference benchmarks:
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<sup>119</sup>Sn NMR: Expected chemical shift range: -50 to -200 ppm, influenced by substituent electronegativity .
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IR Spectroscopy: Stretching vibrations for Sn-C (~500 cm<sup>-1</sup>) and Sn-O (~450 cm<sup>-1</sup>) bonds .
Synthesis and Manufacturing
General Synthetic Routes
Tributyl(cycloheptyloxy)stannane is synthesized via nucleophilic substitution or transmetalation reactions. A plausible pathway involves:
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Formation of Cycloheptanolate:
Cycloheptanol is deprotonated using a strong base (e.g., NaH) to generate cycloheptanolate. -
Reaction with Tributyltin Chloride:
This method mirrors the synthesis of Tributyl(cyclododecyloxy)stannane .
Optimization Considerations
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Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .
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Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
Physicochemical Properties
Thermal Stability
Organotin compounds with bulky substituents exhibit enhanced thermal stability. Tributyl(cycloheptyloxy)stannane is expected to decompose above 200°C, similar to Tributyl(cyclododecyloxy)stannane .
Solubility and Reactivity
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Solubility: Miscible with organic solvents (e.g., dichloromethane, toluene) but insoluble in water.
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Hydrolytic Stability: Susceptible to hydrolysis under acidic or basic conditions, yielding tributyltin hydroxide and cycloheptanol.
Comparative Table: Properties of Tributyltin Derivatives
Applications in Organic Synthesis
Stille Cross-Coupling Reactions
Organotin reagents like Tributyl(cycloheptyloxy)stannane serve as transmetalation agents in palladium-catalyzed C–C bond formations . For example:
This reactivity parallels Tributyl(vinyl)tin and Tributyl(1-ethoxyvinyl)tin applications .
Radical Reactions
Tributyltin hydride analogs participate in radical-mediated reductions. While Tributyl(cycloheptyloxy)stannane’s role in such processes is unexplored, its potential as a radical stabilizer warrants investigation.
Recent Research and Future Directions
Catalytic Innovations
Recent studies highlight hypercoordinated stannanes as precursors for novel catalysts . Functionalizing Tributyl(cycloheptyloxy)stannane with electron-withdrawing groups could enhance its catalytic efficiency in asymmetric synthesis.
Biomedical Applications
Though underexplored, organotin compounds show antitumor and antimicrobial activity. Structural modifications to the cycloheptyloxy group may optimize pharmacological properties while reducing toxicity.
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